![molecular formula C24H27N3O6S B13792284 [5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate CAS No. 70889-28-0](/img/structure/B13792284.png)
[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) is a complex organic compound characterized by its pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the dimethanol and dimethyl groups. The phenylsulfonylphenyl group is then attached, and the final step involves the esterification with methylcarbamate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole, 2,3-dimethyl-
- 1H-Pyrrole, 3-ethyl-2,4-dimethyl-
Uniqueness
Compared to similar compounds, 1H-Pyrrole-3,4-dimethanol,1,2-dimethyl-5-[4-(phenylsulfonyl)phenyl]-,bis(methylcarbamate)(ester) is unique due to its specific functional groups and structural features
Properties
CAS No. |
70889-28-0 |
|---|---|
Molecular Formula |
C24H27N3O6S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C24H27N3O6S/c1-16-20(14-32-23(28)25-2)21(15-33-24(29)26-3)22(27(16)4)17-10-12-19(13-11-17)34(30,31)18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
XLNKAJRAOOBMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)COC(=O)NC)COC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



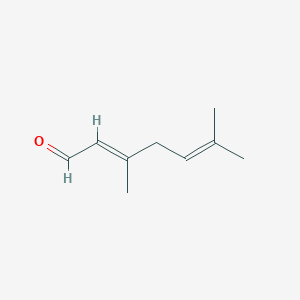

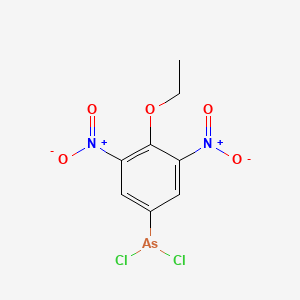
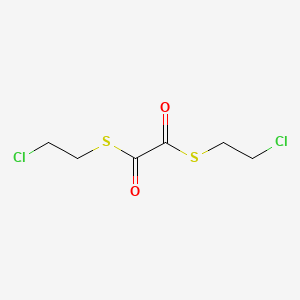
![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)
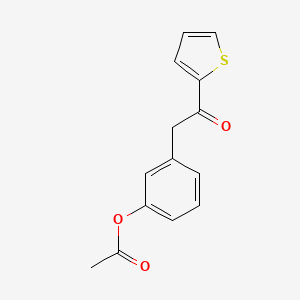
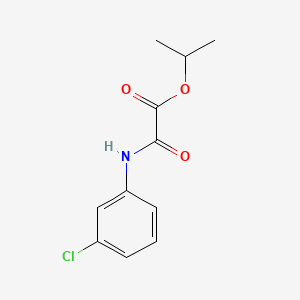
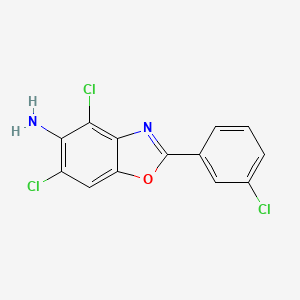
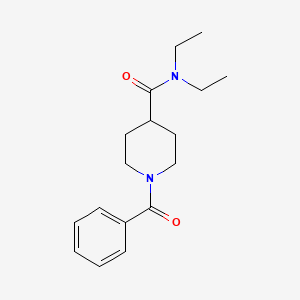
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)

